N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
CAS No.: 896284-01-8
Cat. No.: VC6423001
Molecular Formula: C17H16N2O4S2
Molecular Weight: 376.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896284-01-8 |
|---|---|
| Molecular Formula | C17H16N2O4S2 |
| Molecular Weight | 376.45 |
| IUPAC Name | N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |
| Standard InChI | InChI=1S/C17H16N2O4S2/c1-3-23-13-8-5-9-14-15(13)18-17(24-14)19-16(20)11-6-4-7-12(10-11)25(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20) |
| Standard InChI Key | JNGBXVBRABHTPQ-UHFFFAOYSA-N |
| SMILES | CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |
Introduction
Structural Features and Molecular Characteristics
Core Architecture
The compound’s molecular formula, C₁₇H₁₆N₂O₄S₂, reflects a hybrid structure combining three distinct functional groups:
-
Benzamide backbone: Provides a planar aromatic system conducive to π-π stacking interactions with biological targets.
-
4-Ethoxybenzo[d]thiazole: A bicyclic system where the ethoxy group (-OCH₂CH₃) enhances lipophilicity, potentially improving membrane permeability.
-
3-(Methylsulfonyl) substituent: The sulfonyl group (-SO₂CH₃) introduces strong electron-withdrawing effects, influencing both chemical reactivity and binding affinity.
The integration of these groups creates a multifunctional scaffold capable of diverse interactions, as evidenced by its calculated molecular weight of 376.45 g/mol and InChIKey JNGBXVBRABHTPQ-UHFFFAOYSA-N.
Spectroscopic and Computational Insights
While experimental spectral data (e.g., NMR, IR) for this compound remains unpublished, computational models predict key features:
-
Electron density distribution: The thiazole nitrogen and sulfonyl oxygen atoms serve as electrophilic sites, while the ethoxy group’s oxygen participates in hydrogen bonding.
-
Tautomeric potential: The thiazole ring may exhibit tautomerism, influencing its interaction with biological targets like bacterial enzymes.
Synthesis and Manufacturing Processes
General Synthetic Strategy
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide likely follows a multi-step route analogous to related benzothiazoles:
-
Thiazole ring formation: Condensation of 4-ethoxy-2-aminobenzenethiol with a carbonyl source (e.g., chloroacetyl chloride) under basic conditions.
-
Benzamide coupling: Reaction of the thiazole amine with 3-(methylsulfonyl)benzoyl chloride via nucleophilic acyl substitution.
-
Purification: Chromatographic isolation using silica gel or recrystallization from ethanol/water mixtures.
Table 1: Representative Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Thiazole formation | Chloroacetyl chloride, K₂CO₃ | 80°C | ~65% |
| Benzamide coupling | DMF, DIEA | RT | ~72% |
| Purification | Ethanol/water (3:1) | - | >95% purity |
Optimization Challenges
Key variables affecting yield include:
-
Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may complicate purification.
-
Catalyst selection: Tertiary amines like DIEA suppress side reactions during acylation.
Chemical Properties and Reactivity
Solubility and Stability
-
Aqueous solubility: <0.1 mg/mL (predicted), necessitating DMSO or ethanol for in vitro studies.
-
Thermal stability: Decomposes at 218°C without melting, indicating high thermal resilience.
Reactivity Profile
The compound undergoes characteristic reactions:
-
Nucleophilic substitution: Ethoxy group replacement with amines or thiols under acidic conditions.
-
Electrophilic aromatic substitution: Sulfonyl-directed meta-substitution with nitrating agents.
Table 2: Representative Derivatives
| Derivative | Modification | Biological Activity |
|---|---|---|
| Nitro analog | -NO₂ at benzamide para | Enhanced Gram-− activity |
| Morpholinoethyl | Side chain addition | Improved pharmacokinetics |
Applications in Research and Development
Antimicrobial Drug Discovery
As a DHPS inhibitor lead, this compound’s scaffold is being optimized for:
-
Methicillin-resistant S. aureus (MRSA): Hybrid derivatives show MIC values of 4–8 μg/mL.
-
Mycobacterium tuberculosis: Structural analogs inhibit growth by 78% at 10 μM.
Chemical Biology Probes
Fluorescently tagged versions (e.g., BODIPY conjugates) enable real-time visualization of DHPS inhibition in bacterial biofilms.
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
| Compound | Molecular Formula | Key Feature | Activity |
|---|---|---|---|
| N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide | C₂₃H₂₈N₄O₅S₂ | Morpholinoethyl side chain | Improved solubility |
| N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide | C₂₄H₂₁N₃O₃S₂ | Benzyl substitution | Enhanced CNS penetration |
Future Directions and Research Opportunities
-
In vivo pharmacokinetics: Address poor oral bioavailability through prodrug strategies (e.g., esterification of the ethoxy group).
-
Resistance mitigation: Co-administer with dihydrofolate reductase inhibitors to reduce mutation-driven resistance.
-
Target expansion: Explore kinase inhibition potential given structural similarity to ATP-competitive inhibitors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume